molecular formula C7H9Cl2N3 B1375809 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine hydrochloride CAS No. 1314770-27-8

3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine hydrochloride

Cat. No. B1375809
CAS RN: 1314770-27-8
M. Wt: 206.07 g/mol
InChI Key: OQRVTFLMGBDNTB-UHFFFAOYSA-N
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Description

3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine is a chemical compound with the molecular formula C7H8ClN3 . It has a molecular weight of 169.61 .


Synthesis Analysis

The synthesis of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine can be achieved from 5,6,7,8-Tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one and Maleic acid .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine is represented by the SMILES string: C1CNCC2=CC (=NN=C21)Cl .


Physical And Chemical Properties Analysis

The compound has a melting point of 147-149 °C (decomposition) and a predicted boiling point of 368.3±42.0 °C . The predicted density is 1.297±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Chemical Synthesis and Scaffold Development

Research on 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine hydrochloride and related compounds has primarily focused on chemical synthesis and their potential as scaffolds for further chemical development. For instance, Borisov et al. (2013) developed an approach to derivatives of 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine, a lead-oriented scaffold with two diversity points, highlighting its utility in chemical synthesis (Borisov et al., 2013).

Structural and Computational Analysis

The structural and computational analysis of pyridazine derivatives, including those related to 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine hydrochloride, has been a significant area of research. For example, Sallam et al. (2021) conducted synthesis, crystal structure characterization, DFT calculations, and Hirshfeld surface analysis of triazole pyridazine derivatives, providing insights into the molecular behavior and interaction energies of these compounds (Sallam et al., 2021).

Pharmacological Investigations

Some studies have explored the pharmacological properties of pyridazine derivatives. For instance, Druey et al. (1954) described pharmacological investigations of pyridazines and 4-methyl-pyridazines, noting certain derivatives' anticonvulsive properties (Druey et al., 1954).

Agricultural Applications

Research has also been conducted on the agricultural applications of pyridazine derivatives. Sallam et al. (2022) discussed the use of these compounds in agriculture, highlighting their potential as molluscicidal, insecticidal, and herbicidal agents, among other uses (Sallam et al., 2022).

Antihypertensive Activity

Research into the antihypertensive activity of pyridazine derivatives has been explored as well. Schenker et al. (1979) synthesized a series of 3-hydrazinopyridazines with high antihypertensive activity in rats, one of which, 1-benzoyl-3-hydrazino-5,6,7,8-tetrahydropyrido-[4,3-c]pyridazine, was under clinical trial (Schenker et al., 1979).

Corrosion Inhibition

Another interesting application of pyridazine derivatives is in corrosion inhibition. Olasunkanmi et al. (2018) tested 3-chloropyridazine derivatives for their ability to protect mild steel surfaces and inhibit corrosion, demonstrating their effectiveness as mixed-type inhibitors (Olasunkanmi et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 symbol, indicating that it’s a potential hazard. The hazard statements include H319, which means it can cause serious eye irritation . The precautionary statements include P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3.ClH/c8-7-3-5-4-9-2-1-6(5)10-11-7;/h3,9H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRVTFLMGBDNTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=NN=C21)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856718
Record name 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine hydrochloride

CAS RN

1314770-27-8
Record name 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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